5-Bromo-3-methyl-2-propoxypyridine
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Overview
Description
5-Bromo-3-methyl-2-propoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a propoxy group at the 2nd position of the pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-propoxypyridine typically involves the bromination of 3-methyl-2-propoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques like distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-propoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with boronic acids or esters as coupling partners.
Major Products
Substitution Reactions: The major products are the substituted pyridine derivatives, where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with the aryl group from the boronic acid or ester.
Scientific Research Applications
5-Bromo-3-methyl-2-propoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-propoxypyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.
5-Bromo-2-methylpyridine: Similar structure but without the propoxy group.
5-Bromo-3-methyl-2-methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
5-Bromo-3-methyl-2-propoxypyridine is unique due to the presence of the propoxy group at the 2nd position, which can influence its reactivity and the types of reactions it can undergo. This structural feature can also affect its physical and chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-bromo-3-methyl-2-propoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJZJPKXSPIBPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682466 |
Source
|
Record name | 5-Bromo-3-methyl-2-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-34-2 |
Source
|
Record name | 5-Bromo-3-methyl-2-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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